Calcium;acetate;hydrate
Description
Calcium acetate hydrate (chemical formula: C₄H₆CaO₄·H₂O) is a hydrated organic calcium salt widely used in medical, industrial, and food applications. Key properties include:
Properties
Molecular Formula |
C2H5CaO3+ |
|---|---|
Molecular Weight |
117.14 g/mol |
IUPAC Name |
calcium;acetate;hydrate |
InChI |
InChI=1S/C2H4O2.Ca.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+2;/p-1 |
InChI Key |
FAHRAYOVAVLWAA-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Calcium Acetate Hydrate
Reaction of Calcium Carbonate or Calcium Sources with Acetic Acid
The most common and industrially relevant method for preparing calcium acetate hydrate is the reaction between calcium carbonate (CaCO3) or calcium-rich natural materials (such as oyster shells, eggshells, or cockle shells) and acetic acid (CH3COOH). This acid-base reaction produces calcium acetate and releases carbon dioxide (CO2) gas:
$$
\text{CaCO}3 + 2 \text{CH}3\text{COOH} \rightarrow \text{Ca(CH}3\text{COO)}2 + \text{CO}2 + \text{H}2\text{O}
$$
This reaction is typically carried out in aqueous media at ambient or slightly elevated temperatures, followed by purification and drying steps to isolate calcium acetate monohydrate.
Detailed Preparation Protocols from Various Calcium Sources
Specific Examples and Process Details
Oyster Shell-Based Preparation (Patent CN102643187A)
- Oyster shells are ground to a powder (particle size 10-65 mesh).
- Mixed with glacial acetic acid and water in a reaction vessel.
- Reaction proceeds under stirring for 48-60 hours at ambient temperature.
- The mixture is filtered through progressively finer filters (16 μm titanium rod strainer, then 1 μm Millipore filter).
- Decolorization is performed using activated carbon (gac).
- The filtrate is dried by spray drying at 250-280 °C or microwave drying at 70-80 °C.
- Resulting calcium acetate powder yield ranges around 11.87-13.62 kg from 10 kg oyster shell input.
- This method emphasizes environmentally friendly raw materials and mild reaction conditions.
Calcium Carbonate and Diluted Acetic Acid Method
- Calcium carbonate reacts with diluted acetic acid (40-70% w/w) in water.
- Reaction temperature is controlled between 35 and 64 °C.
- Reaction time varies from 10 to 24 hours depending on acid concentration.
- Calcium acetate monohydrate is isolated by salting out with acetone, followed by repeated washing to remove residual acetic acid.
- The product is air-dried with intermittent grinding.
- Powder X-ray diffraction confirms the triclinic polymorph of calcium acetate monohydrate.
- Yields are high, close to quantitative, with purity above 95%.
Cockle Shells as Calcium Source
- Cockle shells are pulverized to <0.149 mm particle size.
- Reacted with acetic acid solutions of varying molarity (8, 10, 12 mol/L).
- Reaction temperature rises with acid concentration (38-53 °C).
- CO2 evolution is monitored to determine reaction completion.
- The mixture is dried at room temperature until fully dry.
- Yields range from 91.88% to 96.30% with shorter drying times at higher acid concentrations.
- The process is simple, cost-effective, and uses waste biomaterials.
Eggshell-Based Preparation Optimized by Response Surface Methodology (RSM)
- Eggshell powder is reacted with acetic acid at a solid-liquid ratio of 1:12.
- Optimal reaction temperature is 39 °C.
- Primary reaction time is 1.5 hours, followed by a secondary reaction for 80 minutes.
- Acetic acid concentration optimized at 159% (w/w).
- The secondary reaction ensures complete conversion and higher yield.
- Experimental yield achieved is 96.5%, closely matching model predictions.
- This method uses statistical optimization for enhanced efficiency and yield.
Comparative Analysis of Preparation Parameters
| Parameter | Oyster Shell Method | Calcium Carbonate Method | Cockle Shell Method | Eggshell Method |
|---|---|---|---|---|
| Raw Material Purity | Variable (natural shell) | High (pure CaCO3) | High (~94.7% CaO) | Variable (eggshell) |
| Acetic Acid Concentration | Glacial (99.5%) | 40-70% w/w | 8-12 mol/L | 159% w/w |
| Reaction Temperature | Ambient | 35-64 °C | 38-53 °C | 39 °C |
| Reaction Time | 48-60 hours | 10-24 hours | Until CO2 evolution stops (~24 h) | 1.5 h primary + 80 min secondary |
| Purification | Filtration + Decolorizing | Salting out with acetone | Filtration + drying | Secondary reaction step |
| Drying Method | Spray or microwave drying | Air drying | Air drying | Not specified |
| Yield (%) | Approx. 80-90% | 83.98-87.05% | 91.88-96.30% | 96.5% |
| Purity (%) | Not specified | 95.34-98.00% | Not specified | Not specified |
Summary of Research Findings
- The reaction of calcium carbonate or calcium-rich biomaterials with acetic acid is the fundamental preparation method for calcium acetate hydrate.
- The concentration of acetic acid, reaction temperature, and reaction time critically influence yield and purity.
- Use of natural calcium sources such as oyster shells, cockle shells, and eggshells is environmentally friendly and cost-effective.
- Optimization techniques like Response Surface Methodology (RSM) significantly improve yield and process efficiency.
- Purification steps vary from filtration and decolorization to salting out and repeated washing, ensuring high purity.
- Drying methods include spray drying, microwave drying, and air drying, chosen based on scale and equipment availability.
Chemical Reactions Analysis
Types of Reactions
Calcium acetate hydrate undergoes various chemical reactions, including:
Decomposition: When heated, calcium acetate hydrate decomposes to form calcium carbonate and acetone. [ \text{Ca(CH}_3\text{COO)}_2 \cdot \text{H}_2\text{O} \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COCH}_3 ]
Hydrolysis: In aqueous solutions, calcium acetate can hydrolyze to form acetic acid and calcium hydroxide.
Common Reagents and Conditions
Common reagents used in reactions with calcium acetate hydrate include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature control for decomposition or specific pH levels for hydrolysis.
Major Products Formed
The major products formed from the reactions of calcium acetate hydrate include calcium carbonate, acetone, acetic acid, and calcium hydroxide. These products have various applications in different industries .
Scientific Research Applications
Calcium acetate hydrate has a variety of applications across diverse industries, including food preservation, medicine, industrial processes, and chemical research . It functions as a stabilizer, buffer, and sequestrant .
Industrial Applications
- Food Industry Calcium acetate is used as a food additive (E263) that acts as a firming agent, stabilizer, and buffer in various food products such as jams, jellies, candies, salad dressings, and pickles . It also inhibits mold growth in bread and prevents discoloration .
- Medical Use Calcium acetate tablets are used to manage phosphorus levels in patients with kidney disease by binding excess phosphate in the body .
- Water Treatment Calcium acetate can be used to remove impurities from water by clumping together small particles, such as clay and bacteria, making them easier to remove .
- Lubricant Manufacturing It influences the size and shape of soap molecules during the production of lubricants, which affects the final thickness of the grease and prevents corrosion . It can also reduce wear on metal surfaces .
- Concrete Setting Calcium acetate can speed up the hardening process of concrete, which is particularly useful in construction projects with time constraints . Calcium magnesium acetate is used as a chloride-free alternative for de-icing, which is less corrosive to concrete and metal infrastructures .
- Printing Inks In the printing ink industry, calcium acetate improves ink adhesion, longevity, and resistance to fading, as well as adjusting the acidity of the mixture .
Scientific Research Applications
- Production of Calcium Silicate Hydrate Calcium acetate can be manufactured as a calcium-containing highly soluble admixture (HESA) by reacting acetic acid with a by-product of industrial processes .
- Cement Performance Research has explored the influence of calcium acetate solution on the performance of ordinary Portland cement, finding that a 2% concentration can accelerate cement hydration and increase compressive strength .
- ** mitigating fluoride's oxidative stress** Calcium supplements, including calcium acetate, can prevent bone changes induced by short-term suspension, although they may alter the relationship between femur mechanical properties and bone mineral composition . Calcium carbonate can protect against fluoride toxicity effects on biochemical, hormonal, and histological parameters .
- Alternative to Calcium Sulfate in Tofu Production Calcium acetate has been found to be a better alternative; being soluble, it requires less skill and a smaller amount compared to calcium sulfate .
- Acetone Synthesis Calcium acetate was historically used as a starting material for acetone synthesis before the cumene process was developed :
- "California Snowballs" A saturated solution of calcium acetate in alcohol forms a flammable gel, which is used to prepare "California Snowballs" by mixing calcium acetate solution and ethanol .
Mechanism of Action
The primary mechanism of action of calcium acetate hydrate in medical applications is its ability to bind phosphate. Calcium acetate and other calcium salts work by binding with phosphate in the food consumed, preventing its absorption into the bloodstream. This is particularly useful in patients with kidney disease, where phosphate levels need to be controlled .
Comparison with Similar Compounds
Calcium Carbonate (CaCO₃)
Key Research Finding : A 2014 meta-analysis found calcium acetate reduced serum phosphate levels more effectively than calcium carbonate in dialysis patients, with fewer instances of hypercalcemia (p < 0.05) .
Calcium Silicate Hydrate (CSH, Ca₃Si₂O₇·2H₂O)
Research Insight : Calcium acetate enhances CSH formation in microbiologically induced calcium carbonate precipitation (MICP), improving compressive strength in cement by 15–20% compared to traditional methods .
EDTA Calcium Disodium (CaNa₂EDTA·nH₂O)
Key Difference : While calcium acetate manages phosphate levels, EDTA calcium disodium is used to remove toxic metals like lead, highlighting divergent therapeutic roles .
Calcium Citrate (Ca₃(C₆H₅O₇)₂·4H₂O)
| Property | Calcium Acetate Hydrate | Calcium Citrate |
|---|---|---|
| Bioavailability | Moderate | High (absorbed in low-acid gut) |
| Primary Use | Phosphate binder | Dietary supplement |
| Side Effects | Constipation | Minimal GI disturbance |
| Cost | Lower | Higher |
Clinical Note: Calcium citrate is preferred for patients with achlorhydria, whereas calcium acetate is reserved for renal failure patients requiring phosphate control .
Q & A
Basic: What are the optimal methods for synthesizing high-purity calcium acetate hydrate in laboratory settings?
Methodological Answer:
Calcium acetate hydrate is synthesized via acid-base reactions between acetic acid and calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂). Key steps include:
- Stoichiometric Ratios: Use a 2:1 molar ratio of acetic acid to calcium carbonate to ensure complete neutralization. Excess acetic acid prevents unreacted CaCO₃ .
- Temperature Control: Maintain reaction temperatures below 40°C to avoid decomposition of the hydrate form .
- Purification: Filter the solution to remove impurities (e.g., undissolved CaCO₃), followed by slow evaporation at room temperature to crystallize the monohydrate form (Ca(CH₃COO)₂·H₂O) .
- Validation: Confirm purity via titration (e.g., back-titration with NaOH after HCl addition) and thermogravimetric analysis (TGA) to quantify hydrate content .
Basic: Which analytical techniques are most reliable for characterizing calcium acetate hydrate’s structural and compositional properties?
Methodological Answer:
- Titrimetric Analysis: Use acid-base titration (e.g., with NaOH) to quantify acetate content. Back-titration with HCl can resolve interference from carbonate impurities .
- Spectroscopy: Employ FT-IR to identify acetate ligands (C=O stretch at ~1550 cm⁻¹) and O-H bonds in the hydrate . XRD confirms crystallinity and matches patterns against reference databases (e.g., ICDD PDF-4+) .
- Thermal Analysis: TGA differentiates between anhydrous and hydrated forms by mass loss at 100–150°C (water release) and 300–400°C (acetate decomposition) .
Advanced: How can researchers resolve discrepancies in spectroscopic data when analyzing calcium acetate hydrate in composite materials?
Methodological Answer:
Contradictions in FT-IR or XRD data often arise from:
- Hydration Variability: Hydrate content (e.g., mono- vs. hexahydrate) alters peak positions. Standardize sample drying protocols and use TGA to quantify water content .
- Matrix Effects: In composites like C-S-H (calcium-silicate-hydrate), overlapping peaks (e.g., Si-O bonds) may mask acetate signals. Use selective dissolution (e.g., EDTA for calcium) or synchrotron-based XRD for higher resolution .
- Statistical Validation: Apply principal component analysis (PCA) to spectral datasets to isolate contributions from impurities .
Advanced: What experimental designs are effective for studying calcium acetate hydrate’s role in modulating microbial biofilms in biomaterials?
Methodological Answer:
- Biofilm Assay Setup: Use 96-well microtiter plates with TSB media, inoculating reference strains (e.g., E. coli). Introduce calcium acetate hydrate at 0.125–1% (w/v) .
- Metabolic Activity: Quantify biofilm viability via alamarBlue® assay (fluorescence at 570/600 nm) after 24-hour incubation .
- Morphological Analysis: Stain biofilms with crystal violet, solubilize in ethanol:acetone (8:2), and measure absorbance at 570 nm .
- Controls: Include pH-adjusted media (calcium acetate raises pH) and inert nanoparticles (e.g., SiO₂) to isolate ion-specific effects .
Basic: What standardized protocols exist for quantifying calcium ions in calcium acetate hydrate during pharmacokinetic studies?
Methodological Answer:
- Complexometric Titration: Use EDTA (0.01 M) with Eriochrome Black T indicator. Adjust pH to 10 with NH₃/NH₄Cl buffer to ensure Ca²⁺-EDTA complex formation .
- Atomic Absorption Spectroscopy (AAS): Calibrate with certified Ca²⁺ standards (0.5–5 ppm). Acid-digest samples in HNO₃ to eliminate organic matrix interference .
- Quality Control: Validate methods with spike-recovery tests (85–115% recovery) and inter-laboratory comparisons .
Advanced: How can researchers mitigate the hygroscopic nature of calcium acetate hydrate in reactivity studies?
Methodological Answer:
- Storage: Keep samples in desiccators with silica gel or P₂O₅. For long-term storage, seal under argon .
- In Situ Drying: Pre-dry reagents at 110°C (anhydrous Ca(CH₃COO)₂) and conduct reactions in gloveboxes with <5% humidity .
- Kinetic Monitoring: Use Karl Fischer titration to track water uptake during experiments and adjust reaction stoichiometry dynamically .
Advanced: What statistical approaches are recommended for analyzing contradictory data in calcium acetate hydrate’s environmental interactions?
Methodological Answer:
- ANOVA with Tukey’s HSD: Compare means across experimental groups (e.g., biofilm biomass under varying hydrate concentrations) .
- Regression Modeling: Corrogate hydrate concentration with microbial growth rates (log-linear models) or solubility parameters .
- Error Source Analysis: Use Grubbs’ test to identify outliers in titration datasets and recalibrate instruments if systematic errors exceed 2% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
